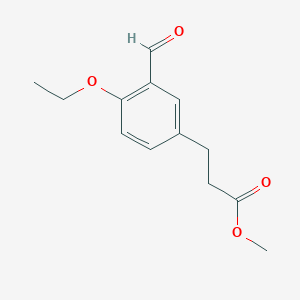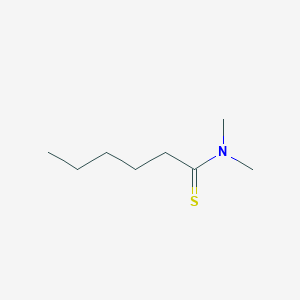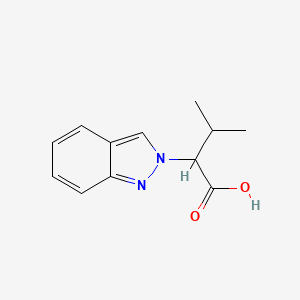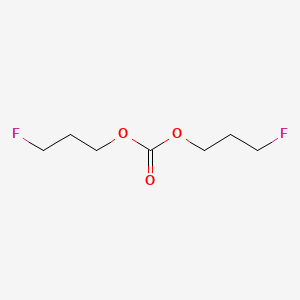
Bis(3-fluoropropyl) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-fluoropropyl) carbonate is an organic compound characterized by the presence of two 3-fluoropropyl groups attached to a carbonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-fluoropropyl) carbonate typically involves the reaction of 3-fluoropropanol with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate ester. The general reaction can be represented as follows:
2C3H7FOH+COCl2→(C3H7FO)2CO+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of alternative carbonylating agents, such as dimethyl carbonate, can also be explored to minimize the use of hazardous reagents like phosgene.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-fluoropropyl) carbonate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 3-fluoropropanol and carbon dioxide.
Transesterification: It can participate in transesterification reactions with alcohols to form different carbonate esters.
Nucleophilic Substitution: The fluorine atoms in the 3-fluoropropyl groups can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a base, such as sodium hydroxide.
Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide.
Nucleophilic Substitution: Requires nucleophiles like amines or thiols and may be facilitated by catalysts or elevated temperatures.
Major Products
Hydrolysis: 3-Fluoropropanol and carbon dioxide.
Transesterification: Various carbonate esters depending on the alcohol used.
Nucleophilic Substitution: Substituted products where the fluorine atoms are replaced by nucleophiles.
Wissenschaftliche Forschungsanwendungen
Bis(3-fluoropropyl) carbonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the preparation of polymers and other materials with specific properties.
Pharmaceuticals: Investigated for its potential use in drug development and delivery systems.
Electrolytes: Utilized in the formulation of electrolytes for lithium-ion batteries due to its stability and conductivity properties.
Wirkmechanismus
The mechanism of action of bis(3-fluoropropyl) carbonate in various applications depends on its chemical reactivity. In organic synthesis, it acts as a carbonylating agent, facilitating the formation of carbonate esters. In materials science, its incorporation into polymers can enhance properties such as thermal stability and mechanical strength. The molecular targets and pathways involved are specific to the application and the chemical environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl Carbonate: A widely used carbonate ester with similar reactivity but different physical properties.
Ethylene Carbonate: Another carbonate ester commonly used in electrolytes for lithium-ion batteries.
Propylene Carbonate: Similar to ethylene carbonate but with a different molecular structure, offering distinct properties.
Uniqueness
Bis(3-fluoropropyl) carbonate is unique due to the presence of fluorine atoms, which impart specific chemical and physical properties. The fluorine atoms enhance the compound’s stability and reactivity, making it suitable for specialized applications in organic synthesis and materials science.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in organic synthesis, materials science, and pharmaceuticals. Further research and development may uncover additional uses and improve production methods, enhancing its utility in diverse fields.
Eigenschaften
Molekularformel |
C7H12F2O3 |
|---|---|
Molekulargewicht |
182.16 g/mol |
IUPAC-Name |
bis(3-fluoropropyl) carbonate |
InChI |
InChI=1S/C7H12F2O3/c8-3-1-5-11-7(10)12-6-2-4-9/h1-6H2 |
InChI-Schlüssel |
FZDXLCQAJDXWHB-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC(=O)OCCCF)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-acetamido-2-[1-[3-acetamido-6-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B15092197.png)

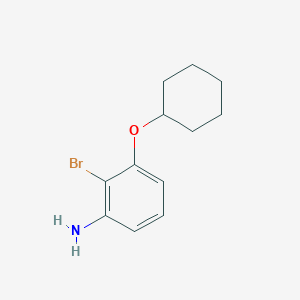
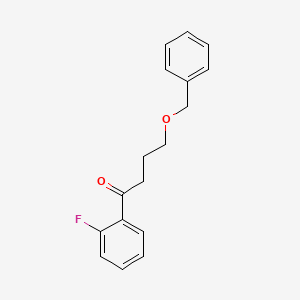
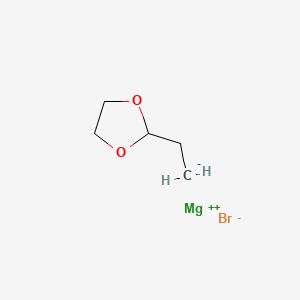
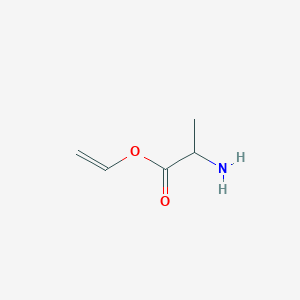
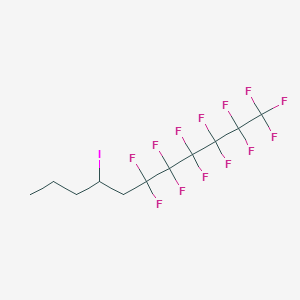
![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}-ethyl)-5-chlorobenzaldehyde](/img/structure/B15092226.png)

